L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine

Description

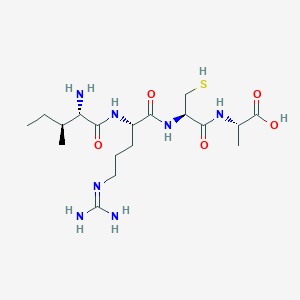

"L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine" is a synthetic tetrapeptide featuring a sequence of modified and canonical amino acids. Its structure includes:

- L-Isoleucine (hydrophobic, branched-chain amino acid) at the N-terminus.

- N~5~-(diaminomethylidene)-L-ornithine, a non-canonical residue where the ε-amino group of ornithine is substituted with a diaminomethylidene group (NH$_2$-C(=NH)-).

- L-Cysteine, a sulfur-containing residue capable of disulfide bond formation.

- L-Alanine (small, neutral) at the C-terminus.

For instance, replacing valine with isoleucine in a structurally similar compound (CAS 798540-13-3, C${17}$H${33}$N$7$O$5$S, MW 447.55) would increase molecular weight by ~14 Da (C${1}$H${2}$), yielding an estimated formula of C${18}$H${35}$N$7$O$5$S and a molecular weight of ~461.6 g/mol.

Properties

CAS No. |

798541-00-1 |

|---|---|

Molecular Formula |

C18H35N7O5S |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H35N7O5S/c1-4-9(2)13(19)16(28)24-11(6-5-7-22-18(20)21)14(26)25-12(8-31)15(27)23-10(3)17(29)30/h9-13,31H,4-8,19H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)(H,29,30)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

GHPFMPJNLWXHKL-VLJOUNFMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the resin: The resin is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using a coupling reagent and a base, such as N,N-diisopropylethylamine (DIPEA).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cysteine residue can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with three analogs from the evidence (Table 1):

Table 1: Comparative Analysis of Key Peptides

*Inferred based on structural similarity to CAS 798540-13-3.

Key Findings from Analog Studies

In CAS 798540-13-3, this modification improves thermal stability compared to unmodified ornithine peptides.

Residue-Specific Properties: Isoleucine vs. Cysteine Positioning: In the target compound, cysteine precedes alanine, which may favor intramolecular disulfide bond formation under oxidative conditions. In CAS 798540-13-3, alanine precedes cysteine, reducing such propensity.

Functional Group Additions :

- The nitro group in CAS 600707-10-6 introduces photoinstability, requiring storage in dark conditions.

- Methionine in CAS 600707-10-6 increases susceptibility to oxidation, necessitating reducing agents for stabilization.

Biological Implications :

- Peptides with basic residues (e.g., CAS 650610-30-3) exhibit higher solubility in aqueous buffers, whereas hydrophobic residues (e.g., isoleucine, phenylalanine) enhance lipid bilayer interactions.

Biological Activity

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine is a complex peptide compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biochemistry.

Structural Characteristics

This compound comprises several amino acids, including isoleucine, ornithine, cysteine, and alanine, along with a diaminomethylidene group. The presence of multiple chiral centers and functional groups enhances its reactivity and biological interactions. The diaminomethylidene moiety is particularly notable for its potential to facilitate nucleophilic attacks and participate in condensation reactions.

Antimicrobial Properties

Research indicates that peptides similar to this compound can exhibit antimicrobial activity. For instance, antimicrobial peptides (AMPs) have been shown to disrupt bacterial membranes, leading to cell lysis. Studies on related compounds suggest that the structural configuration plays a crucial role in determining the efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Peptides

| Peptide Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| Aurein 1.2 | 1-16 μg/mL | Gram-positive bacteria |

| L-Isoleucyl-Cysteinyl-Peptide | 32 μg/mL | Candida albicans |

Cytotoxicity and Cancer Research

This compound has potential anticancer properties. Similar peptides have demonstrated cytotoxic effects against various cancer cell lines, including those from leukemia and solid tumors. The mechanism often involves membrane disruption and interference with cellular processes.

Case Study: Anticancer Activity

A study on a related peptide showed significant cytotoxicity against human tumor cell lines, including:

- Leukemia

- Melanoma

- Breast Cancer

The findings suggest that modifications in the peptide structure can enhance its selectivity and potency against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar peptides disrupt bacterial membranes through a carpet-like mechanism, leading to cell death.

- Protein Interactions : The compound may interact with specific proteins or enzymes, altering their function.

- Reactive Oxygen Species (ROS) Generation : Certain peptides induce oxidative stress in cancer cells, promoting apoptosis.

Research Findings

Recent studies have employed various techniques to elucidate the interactions and biological activities of this compound:

- Surface Plasmon Resonance (SPR) : Used to measure binding affinities with target proteins.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural dynamics of the peptide in solution.

- Mass Spectrometry : Facilitates the identification of metabolites and degradation products.

Table 2: Techniques Used in Biological Activity Studies

| Technique | Purpose |

|---|---|

| Surface Plasmon Resonance | Measure binding affinities |

| Nuclear Magnetic Resonance | Analyze structural dynamics |

| Mass Spectrometry | Identify metabolites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.